molecular formula C8H3F5N2O2S B12623289 N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide CAS No. 918311-91-8

N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide

Cat. No.: B12623289
CAS No.: 918311-91-8
M. Wt: 286.18 g/mol
InChI Key: MMVJQNDRXSWGNG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a cyanomethyl group attached to a pentafluorobenzene ring, which is further connected to a sulfonamide group

Properties

CAS No.

918311-91-8

Molecular Formula

C8H3F5N2O2S

Molecular Weight

286.18 g/mol

IUPAC Name

N-(cyanomethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide

InChI

InChI=1S/C8H3F5N2O2S/c9-3-4(10)6(12)8(7(13)5(3)11)18(16,17)15-2-1-14/h15H,2H2

InChI Key

MMVJQNDRXSWGNG-UHFFFAOYSA-N

Canonical SMILES

C(C#N)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with cyanomethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Products include substituted pentafluorobenzene derivatives.

    Condensation Reactions: Products include imines or other nitrogen-containing heterocycles.

    Reduction Reactions: Products include the corresponding amines.

Scientific Research Applications

N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The cyanomethyl group can also participate in interactions with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-carboxamide
  • N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-thioamide
  • N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-phosphonamide

Uniqueness

N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the highly electronegative fluorine atoms and the reactive cyanomethyl group makes this compound particularly versatile for various applications in research and industry.

Biological Activity

N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is a novel compound with potential biological activity. This article explores its synthesis, characterization, and biological effects, particularly focusing on its insecticidal properties and other biochemical impacts.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pentafluorobenzenesulfonyl chloride with cyanomethyl derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound.

Insecticidal Properties

Research has indicated that sulfonamide derivatives exhibit significant insecticidal activity. A study focused on the toxicity of various sulfonamides against the cotton leafworm (Spodoptera littoralis) demonstrated that compounds with similar structures to this compound show promising results. The LC50 values for these compounds ranged from 49.04 to 94.90 ppm, indicating potent toxic effects against this pest .

Toxicological Evaluation

The toxicological profile of this compound includes assessments of its impact on various biochemical parameters in target organisms. For instance, studies have shown that sulfonamides can disrupt normal physiological functions in insects by affecting their nervous systems and metabolic pathways .

Case Study 1: Insecticidal Activity

In a controlled laboratory setting, this compound was tested against Spodoptera littoralis. The compound exhibited a significant reduction in larval survival rates at concentrations as low as 50 ppm. The study reported an LC50 value of approximately 62.66 ppm for this compound, confirming its effectiveness as an insecticide .

Case Study 2: Biochemical Impact

Another study investigated the biochemical impacts of sulfonamide derivatives on non-target organisms. The results indicated that while this compound was effective against pests, it also affected beneficial insects like bees at higher concentrations. This raises concerns about its environmental impact and necessitates further research into its selectivity and safety .

Comparative Analysis of Biological Activity

Compound NameLC50 (ppm)Target OrganismBiological Activity Description
This compound62.66Spodoptera littoralisSignificant insecticidal activity
Sulfonamide Derivative A49.04Spodoptera littoralisHighly toxic with rapid action
Sulfonamide Derivative B94.90Spodoptera littoralisModerate toxicity; slower action

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